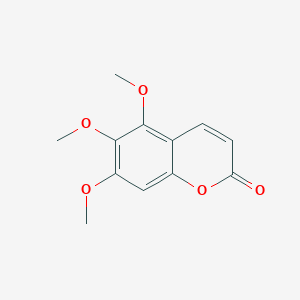

5,6,7-Trimethoxycoumarin

説明

This compound has been reported in Vernicia fordii, Vernicia cordata, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

5,6,7-trimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-9-6-8-7(4-5-10(13)17-8)11(15-2)12(9)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBNRKTURPWTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203608 | |

| Record name | 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55085-47-7 | |

| Record name | 5,6,7-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55085-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055085477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7-TRIMETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC5EDM6W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6,7-Trimethoxycoumarin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7-Trimethoxycoumarin is a naturally occurring coumarin derivative that has garnered significant interest within the scientific community due to its diverse biological activities, including gastroprotective, antibacterial, and cytotoxic effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential mechanisms of action through various signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant species. The primary reported natural sources are summarized in the table below.

| Plant Species | Family | Plant Part(s) |

| Angelica glauca | Apiaceae | Roots |

| Artemisia apiacea | Asteraceae | Whole plant |

| Chimonanthus nitens | Calycanthaceae | Not specified |

| Vernicia fordii | Euphorbiaceae | Not specified |

| Vernicia cordata | Euphorbiaceae | Not specified |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific protocols with quantitative yields are not extensively detailed in the public domain, a generalizable approach based on the isolation of coumarins from plant matrices is outlined below.

General Experimental Protocol for Isolation

2.1.1. Plant Material Preparation and Extraction

-

Drying and Grinding: The collected plant material (e.g., roots of Angelica glauca) is air-dried or oven-dried at a low temperature (40-50 °C) to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a non-polar or moderately polar organic solvent. Common solvents used for coumarin extraction include n-hexane, chloroform, dichloromethane, and ethyl acetate. This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction. The choice of solvent and method depends on the polarity of the target compound and the matrix. For this compound, a solvent of intermediate polarity like chloroform or ethyl acetate is often effective.

2.1.2. Chromatographic Purification

-

Column Chromatography: The crude extract obtained after solvent evaporation is subjected to column chromatography for initial fractionation. Silica gel is the most commonly used stationary phase. The mobile phase typically consists of a gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by TLC comparison with a standard or by spectroscopic methods, are further purified using pTLC or preparative HPLC. For HPLC, a reversed-phase column (e.g., C18) with a mobile phase of methanol or acetonitrile and water is commonly employed.

2.1.3. Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic electronic transitions.

Example Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit several biological activities. While the precise molecular mechanisms are still under investigation for this specific compound, the activities of structurally related coumarins provide insights into potential signaling pathways that may be involved.

Gastroprotective Effects

Studies have shown that this compound possesses gastroprotective properties. The underlying mechanism is likely multifactorial, involving the modulation of protective and aggressive factors in the gastric mucosa. A potential pathway involved in the anti-inflammatory and antioxidant effects that contribute to gastroprotection is the Nrf2 signaling pathway .

3.1.1. Potential Role of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. It is plausible that this compound could activate this pathway, leading to enhanced mucosal defense.

Cytotoxic Activity

This compound has demonstrated intermediate cytotoxic effects against certain cell lines. A common pathway implicated in the regulation of cell survival and apoptosis, and often targeted by anti-cancer agents, is the PI3K/Akt signaling pathway .

3.2.1. Potential Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells. It is hypothesized that this compound may exert its cytotoxic effects by inhibiting one or more components of this pathway.

Antibacterial Activity

This compound has shown moderate inhibitory activity against Micrococcus luteus. The antibacterial mechanism of coumarins can involve multiple targets. Based on studies of similar compounds, a plausible mechanism is the disruption of the bacterial cell membrane and inhibition of biofilm formation.

3.3.1. Proposed Antibacterial Mechanism

-

Cell Membrane Disruption: The lipophilic nature of the coumarin may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components and cell death.

-

Inhibition of Biofilm Formation: Biofilms are crucial for bacterial survival and virulence. This compound may interfere with the signaling pathways that regulate biofilm formation, thereby reducing bacterial colonization and pathogenicity.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. While its natural sources have been identified, there is a need for the development and publication of standardized, high-yield isolation protocols to facilitate its study. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways through which it exerts its gastroprotective, cytotoxic, and antibacterial effects. Such research will be crucial for evaluating its potential as a lead compound in the development of new therapeutic agents.

An In-depth Technical Guide to the Biological Activities and Potential Therapeutic Uses of 5,6,7-Trimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxycoumarin is a naturally occurring coumarin derivative found in various plant species, including Angelica glauca and Artemisia apiacea.[1][2] As a member of the coumarin class of compounds, which are known for their diverse pharmacological properties, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on its gastroprotective, cytotoxic, and antibacterial effects. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes relevant biological pathways and experimental workflows to support further research and drug development efforts.

Biological Activities and Therapeutic Potential

Current research indicates that this compound exhibits several noteworthy biological activities, suggesting its potential for development as a therapeutic agent. The primary areas of investigation include its gastroprotective, cytotoxic, and antibacterial properties.

Gastroprotective Effects

Studies have demonstrated the significant gastroprotective potential of this compound. In a key study utilizing an HCl/ethanol-induced gastritis model in rats, oral administration of this compound at a dose of 20 mg/kg exhibited a remarkable 90.0% protection rate against gastric lesions.[1] This effect was found to be superior to that of scoparone, a related coumarin, and comparable to other potent derivatives.[1]

A proposed mechanism for this gastroprotective action is the enhancement of the gastric mucosal barrier.[1] In the same study, treatment with this compound led to a significant increase in the adherent gastric mucus content, a critical component of the stomach's defense system.[1]

Cytotoxic Activity

This compound has been shown to possess intermediate cytotoxic effects.[2] The brine shrimp lethality assay, a common preliminary screen for cytotoxicity, has been used to evaluate this activity. While specific LC50 values from primary literature are not widely reported, one study described its cytotoxic behavior as "intermediate" in comparison to other coumarins isolated from Angelica glauca.[2] This suggests a potential for further investigation into its anticancer properties, although its potency may be lower than other related compounds.

Antibacterial Activity

Moderate antibacterial activity has been reported for this compound, specifically against the Gram-positive bacterium Micrococcus luteus.[3] However, detailed quantitative data, such as the Minimum Inhibitory Concentration (MIC) value, are not yet available in the public domain, highlighting an area for future research.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest a favorable safety profile for this compound. It has demonstrated low acute oral toxicity in mice.[1] Furthermore, it has been observed to have minimal effects on the activity of key drug-metabolizing cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9, which is a desirable characteristic for a drug candidate as it suggests a lower potential for drug-drug interactions.[1] Studies on its irritant potential, using the mouse ear assay, have also indicated that it is among the least irritating of the coumarins tested.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Gastroprotective Activity of this compound

| Parameter | Model | Dose | Result | Reference |

| Protection Rate | HCl/ethanol-induced gastritis in rats | 20 mg/kg (oral) | 90.0% | [1] |

| Gastric Mucus Content | HCl/ethanol-induced gastritis in rats | 20 mg/kg (oral) | 1424 ± 83 µg/g of tissue | [1] |

Table 2: Cytotoxicity and Safety Data for this compound

| Assay | Model | Result | Reference |

| Cytotoxicity | Brine Shrimp Lethality Assay | Intermediate cytotoxic behavior | [2] |

| Acute Oral Toxicity | Mice | Low toxicity | [1] |

| Enzyme Inhibition | Human CYP3A4 and CYP2C9 | Minimal changes in activity | [1] |

| Irritancy | Mouse Ear Assay | Least irritant reaction | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

HCl/Ethanol-Induced Gastritis Model

This in vivo model is used to evaluate the gastroprotective effects of a substance.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are fasted for 24 hours with free access to water.

-

The test compound (this compound) is administered orally at a specified dose (e.g., 20 mg/kg).

-

After a set time (e.g., 1 hour), gastric lesions are induced by oral administration of a solution of 150 mM HCl in 60% ethanol.

-

After another interval (e.g., 1 hour), animals are euthanized, and the stomachs are removed.

-

The stomachs are inflated with formalin, opened along the greater curvature, and the area of hemorrhagic lesions is measured.

-

The protection percentage is calculated by comparing the lesion area in the treated group to that of a control group.

-

Workflow for the HCl/Ethanol-Induced Gastritis Model.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

-

Organism: Artemia salina (brine shrimp) nauplii (larvae).

-

Procedure:

-

Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination.

-

After 24-48 hours, the hatched nauplii are collected.

-

A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in seawater.

-

A specific number of nauplii (e.g., 10-15) are added to each well of a multi-well plate containing the different concentrations of the test compound.

-

The plates are incubated for 24 hours under illumination.

-

The number of dead nauplii in each well is counted, and the percentage of mortality is calculated.

-

The LC50 (lethal concentration 50%) value is determined using statistical methods, typically probit analysis.

-

References

In Silico Docking Analysis of 5,6,7-Trimethoxycoumarin: A Technical Overview for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of the in silico molecular docking studies of 5,6,7-Trimethoxycoumarin, a naturally occurring coumarin with known antibacterial properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates quantitative data from pertinent research, details the experimental methodologies employed, and visualizes key workflows and potential mechanisms of action. The presented data highlights the potential of this compound as a lead compound for the development of novel therapeutic agents.

Introduction

This compound is a member of the coumarin class of compounds, characterized by a benzopyran-2-one core structure with methoxy groups substituted at the 5, 6, and 7 positions.[1] This natural product has garnered scientific interest due to its established role as an antibacterial agent.[1] Computational, or in silico, molecular docking has emerged as a powerful tool in drug discovery to predict the binding affinity and interaction patterns of small molecules with specific protein targets. This guide focuses on the available in silico docking data for this compound to elucidate its potential mechanisms of action and to provide a foundation for further research and development.

Quantitative Docking Data

The following table summarizes the quantitative results from a molecular docking study of this compound against a key bacterial protein target. This data is essential for comparing its binding affinity with that of known inhibitors and for understanding its therapeutic potential.

| Protein Target | Organism | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference Compound | Reference Binding Energy (kcal/mol) |

| DNA Gyrase Subunit B | Escherichia coli | 6F86 | -6.0 | Asp-73, Thr-156 | Ciprofloxacin | -7.2 |

Table 1: Summary of Molecular Docking Data for this compound.

Experimental Protocols

The methodologies outlined below are based on the procedures described in the cited research for performing in silico molecular docking of this compound.

Software and Tools

-

Docking Software: AutoDock Vina was utilized for the molecular docking simulations.[1]

-

Visualization Software: Discovery Studio and PyMOL are commonly used for visualizing and analyzing the protein-ligand interactions.

Ligand and Protein Preparation

-

Ligand Structure: The three-dimensional structure of this compound was generated and optimized.

-

Protein Structure: The crystal structure of the target protein, E. coli DNA gyrase B, was obtained from the Protein Data Bank (PDB ID: 6F86).[1]

-

Protein Preparation: The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges.

Molecular Docking Procedure

-

Grid Box Generation: A grid box was defined around the active site of the target protein to encompass the binding pocket.

-

Docking Simulation: AutoDock Vina was used to perform the docking calculations, allowing for flexible ligand conformations while keeping the protein rigid.[1]

-

Analysis of Results: The resulting docking poses were analyzed based on their binding energies and the interactions with the amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding mode.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for in silico docking and a proposed signaling pathway for the antibacterial action of this compound.

Discussion

The in silico docking study of this compound against E. coli DNA gyrase B reveals a binding energy of -6.0 kcal/mol, with interactions observed with the amino acid residues Asp-73 and Thr-156.[1] While this binding affinity is slightly less favorable than the reference antibiotic ciprofloxacin (-7.2 kcal/mol), it demonstrates a significant interaction with a validated antibacterial target.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it an attractive target for antibiotic development. The inhibition of DNA gyrase B subunit's ATPase activity disrupts these vital cellular processes, ultimately leading to bacterial cell death.

The interactions with key residues in the active site provide a structural basis for the inhibitory activity of this compound. This computational evidence, coupled with its known antibacterial properties, positions this compound as a promising scaffold for the design and optimization of novel DNA gyrase inhibitors. Further experimental validation, such as in vitro enzyme inhibition assays and microbiological testing, is warranted to confirm these in silico findings and to fully elucidate the therapeutic potential of this natural compound.

Conclusion

This technical guide has consolidated and presented the available in silico docking information for this compound. The quantitative data, detailed experimental protocols, and visual representations of the workflow and proposed mechanism of action provide a comprehensive resource for researchers in drug discovery. The findings strongly suggest that this compound warrants further investigation as a potential lead compound for the development of new antibacterial agents targeting DNA gyrase. Future studies should focus on experimental validation and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols: High-Throughput Screening Assays Involving 5,6,7-Trimethoxycoumarin

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5,6,7-Trimethoxycoumarin is a naturally occurring coumarin derivative found in various plants.[1][2] While research has indicated its potential in several therapeutic areas, including as an antibacterial, gastroprotective, and cytotoxic agent, its application and detailed characterization within high-throughput screening (HTS) campaigns are not extensively documented in publicly available literature.[3] These application notes aim to provide a framework for designing and implementing HTS assays involving this compound by extrapolating from known activities of similar coumarin compounds and general HTS protocols. The focus will be on conceptualizing assays for anti-inflammatory and anticancer activities, areas where coumarins have shown promise.

Introduction to this compound

This compound is a substituted coumarin with the chemical formula C₁₂H₁₂O₅.[1] It has been isolated from plants such as Angelica glauca. While specific HTS data is limited, its structural similarity to other biologically active coumarins, such as scopoletin and fraxetin, suggests its potential as a modulator of various signaling pathways.[4] This document provides hypothetical HTS protocols and data presentation formats that could be adapted for screening this compound and similar compounds.

Hypothetical High-Throughput Screening Applications

Based on the known biological activities of coumarin derivatives, two potential HTS applications for this compound are proposed:

-

Anti-Inflammatory Activity Screening: Targeting key inflammatory pathways.

-

Anticancer Activity Screening: Assessing cytotoxicity against various cancer cell lines.

Application Note 1: High-Throughput Screening for Anti-Inflammatory Activity

Overview

This application note describes a conceptual high-throughput screening workflow to identify and characterize the anti-inflammatory effects of this compound. The proposed primary assay focuses on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A secondary assay could investigate the modulation of the Nrf2 signaling pathway, a key regulator of the antioxidant and anti-inflammatory response that is known to be activated by other coumarin derivatives.[4]

Signaling Pathway: NF-κB and Nrf2 in Inflammation

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK; IKK -> IκB [label="Phosphorylates"]; IκB -> NFκB_IκB [style=invis]; NFκB_IκB -> NFκB [label="Releases"]; NFκB -> NFκB_n [label="Translocates"]; NFκB_n -> Inflammatory_Genes [label="Induces Transcription"]; Nrf2_Keap1 -> Nrf2 [label="Releases"]; Nrf2 -> Nrf2_n [label="Translocates"]; Nrf2_n -> ARE [label="Binds"]; ARE -> Antioxidant_Genes [label="Induces Transcription"]; Coumarin -> Nrf2_Keap1 [label="Inhibits Keap1 binding\n(Hypothesized)", style=dashed, color="#202124"]; Coumarin -> IKK [label="Inhibits IKK\n(Hypothesized)", style=dashed, color="#202124"]; } END_DOT Caption: Hypothesized mechanism of this compound in inflammatory signaling.

Experimental Protocols

2.3.1. Primary HTS Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This protocol is adapted from standard in vitro anti-inflammatory assays.[5][6]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Add the compound dilutions to the cells and incubate for 1 hour.

-

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

2.3.2. Secondary HTS Assay: Nrf2 Activation

This protocol is based on reporter gene assays used for screening Nrf2 activators.[7]

-

Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).

-

Cell Seeding: Seed the ARE reporter cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound and incubate for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Quantify the fold induction of luciferase activity compared to vehicle-treated cells.

Data Presentation (Hypothetical)

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

| Assay Type | Endpoint | This compound (IC₅₀/EC₅₀, µM) | Positive Control (e.g., Dexamethasone) (IC₅₀, µM) |

| Primary Screen | NO Inhibition (RAW 264.7) | 15.5 | 1.2 |

| Secondary Screen | Nrf2 Activation (ARE-Luc) | 8.2 | N/A |

| Counter Screen | Cell Viability (MTT Assay) | > 100 | > 100 |

Application Note 2: High-Throughput Screening for Anticancer Activity

Overview

This application note outlines a conceptual HTS workflow to evaluate the anticancer properties of this compound. The primary assay involves a cell viability screen against a panel of human cancer cell lines.

Experimental Workflow

Experimental Protocol: Cell Viability Assay

This protocol is a standard method for assessing cytotoxicity in a high-throughput format.

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for counter-screening.

-

Cell Seeding: Seed cells in 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) for the primary screen, or in a dose-response manner (e.g., 0.01 to 100 µM) for IC₅₀ determination.

-

Incubation: Incubate for 48-72 hours.

-

Viability Measurement: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis:

-

For the primary screen, calculate the percentage of growth inhibition relative to a vehicle control.

-

For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit a sigmoidal curve to determine the IC₅₀ value.

-

Data Presentation (Hypothetical)

Table 2: Hypothetical Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Tissue of Origin | This compound (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) |

| MCF-7 | Breast Cancer | 25.3 | 0.8 |

| HeLa | Cervical Cancer | 18.9 | 0.5 |

| A549 | Lung Cancer | 32.1 | 1.1 |

| HEK293 | Normal Kidney | > 100 | 5.2 |

Conclusion

References

- 1. This compound | C12H12O5 | CID 148724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Plants | 55085-47-7 | Invivochem [invivochem.com]

- 3. This compound | CAS:55085-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5,6,7-Trimethoxycoumarin

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7-Trimethoxycoumarin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Pechmann condensation and Wittig reaction pathways.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Pechmann Reaction: Inactive starting phenol (3,4,5-trimethoxyphenol) due to electron-donating groups not being in activating positions; inappropriate catalyst; insufficient reaction temperature or time. | Ensure high-purity starting materials. Optimize the catalyst; strong acid catalysts like H₂SO₄ or solid acid catalysts like Amberlyst-15 can be effective.[1] Increase the reaction temperature, potentially to 110°C or higher, and extend the reaction time.[2] Consider solvent-free conditions, which can sometimes improve yields. |

| Wittig Reaction: Unstable ylide; impure starting aldehyde (2-hydroxy-3,4,5-trimethoxybenzaldehyde); incorrect stoichiometry of reagents. | Generate the ylide in situ in the presence of the aldehyde. Ensure the phosphonium salt is pure and dry. Use a slight excess of the Wittig reagent. | |

| Formation of Side Products | Pechmann Reaction: Side reactions such as the formation of chromones can occur, especially under harsh acidic conditions.[3] Polymerization of the starting phenol is also possible. | Use a milder acid catalyst or a heterogeneous catalyst to improve selectivity.[2] Optimize the reaction temperature to favor coumarin formation over side products. |

| Wittig Reaction: Formation of the cis-isomer of the intermediate cinnamate ester, which may not cyclize as efficiently. | The use of stabilized ylides generally favors the formation of the trans-isomer, which is necessary for cyclization. | |

| Incomplete Reaction | General: Insufficient reaction time or temperature; catalyst deactivation. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or increasing the temperature. |

| Product Purity Issues | General: Residual starting materials or side products in the crude product. | Purify the crude product by recrystallization.[4] Suitable solvents include aqueous ethanol or aqueous methanol.[4] Column chromatography on silica gel can also be employed for purification. |

Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route for this compound: Pechmann condensation or Wittig reaction?

A1: Both the Pechmann condensation and the Wittig reaction are viable routes. The choice often depends on the availability of starting materials. The Wittig reaction, starting from 2-hydroxy-3,4,5-trimethoxybenzaldehyde, can offer high yields and good control over the product structure.[5] The Pechmann condensation, using 3,4,5-trimethoxyphenol and a β-ketoester, is a more direct approach but may require harsher conditions and careful optimization to achieve high yields.

Q2: What is a suitable starting material for the synthesis of this compound?

A2: For the Pechmann condensation, the key starting material is 3,4,5-trimethoxyphenol. For the Wittig reaction, 2-hydroxy-3,4,5-trimethoxybenzaldehyde is required. This aldehyde can be synthesized from the more readily available 3,4,5-trimethoxybenzaldehyde.[6][7]

Q3: What catalysts are recommended for the Pechmann condensation to synthesize this compound?

A3: A variety of acid catalysts can be used for the Pechmann condensation. Strong acids like sulfuric acid are traditional catalysts.[8] However, for substituted phenols, solid acid catalysts such as Amberlyst-15, zeolites, or metal chlorides like FeCl₃ can offer advantages in terms of milder reaction conditions, easier work-up, and improved yields.[1][9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying coumarins.[4] A mixed solvent system, such as aqueous ethanol or aqueous methanol, is often used.[4] For highly impure samples, column chromatography using silica gel is recommended. The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane and ethyl acetate is a good starting point.

Experimental Protocols

Synthesis of 2-hydroxy-3,4,5-trimethoxybenzaldehyde (Precursor for Wittig Reaction)

This protocol is adapted from general methods for the formylation of phenols.

Materials:

-

3,4,5-trimethoxyphenol

-

Paraformaldehyde

-

Anhydrous magnesium chloride

-

Triethylamine

-

Anhydrous toluene

Procedure:

-

To a solution of 3,4,5-trimethoxyphenol in anhydrous toluene, add anhydrous magnesium chloride and paraformaldehyde.

-

Add triethylamine dropwise to the stirred suspension at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-3,4,5-trimethoxybenzaldehyde.

Synthesis of this compound via Wittig Reaction

This is a general protocol for coumarin synthesis via an intramolecular Wittig reaction.

Materials:

-

2-hydroxy-3,4,5-trimethoxybenzaldehyde

-

Ethyl bromoacetate

-

Triphenylphosphine

-

Anhydrous toluene or xylene

-

Base (e.g., potassium carbonate or triethylamine)

Procedure:

-

A mixture of 2-hydroxy-3,4,5-trimethoxybenzaldehyde, ethyl bromoacetate, and triphenylphosphine in anhydrous toluene is heated to reflux.

-

A base, such as potassium carbonate, is added, and the reaction is refluxed for 12-24 hours. The progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, followed by recrystallization to yield pure this compound.

Data Presentation

Table 1: Effect of Catalyst on Pechmann Condensation Yield (General)

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H₂SO₄ | None | 100 | 2 | ~70-80 |

| FeCl₃·6H₂O | Toluene | Reflux | 16 | ~80-95[10] |

| Amberlyst-15 | None | 110 | 2.5 | ~85-95[2] |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | None | 110 | 1 | ~88[11] |

Note: Yields are generalized from reactions with various substituted phenols and may vary for 3,4,5-trimethoxyphenol.

Visualizations

Experimental Workflow for Wittig Synthesis

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting Logic for Low Yield in Pechmann Condensation

References

- 1. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. iiste.org [iiste.org]

- 3. researchgate.net [researchgate.net]

- 4. Account Suspended [old.rrjournals.com]

- 5. ijcce.ac.ir [ijcce.ac.ir]

- 6. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming challenges in the purification of 5,6,7-Trimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5,6,7-Trimethoxycoumarin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

| Problem | Possible Cause | Solution |

| Compound does not dissolve | Insufficient solvent volume or incorrect solvent choice. | Gradually add more of the chosen solvent while heating and stirring. If the compound still does not dissolve, the solvent may be unsuitable. Refer to the solvent selection guide in the FAQs. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

| Oiling out instead of crystallization | The solution is supersaturated, or the cooling rate is too fast. The solvent may have too low a polarity. | Add a small amount of a more polar co-solvent. Reheat the solution until clear and then allow it to cool down more slowly. Seeding with a pure crystal of this compound can also induce crystallization. |

| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. Alternatively, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists, then warm slightly until the solution is clear and allow to cool slowly. |

| Low recovery of pure compound | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Cool the crystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |

| Colored impurities in the final product | Co-crystallization of colored impurities. The crude material is highly impure. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also reduce the yield of the desired compound. A preliminary purification by column chromatography may be necessary for highly impure samples. |

Column Chromatography Troubleshooting

| Problem | Possible Cause | Solution |

| Poor separation of spots on TLC | Inappropriate mobile phase. | The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. For methoxylated coumarins, a gradient of ethyl acetate in a non-polar solvent like hexane or toluene is often effective. |

| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For this compound, a gradient elution starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration should be effective. |

| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Start with a less polar mobile phase. For example, begin the elution with pure hexane and gradually introduce ethyl acetate. |

| Tailing of the compound band | The compound is interacting too strongly with the stationary phase. The column may be overloaded. | Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the mobile phase to reduce strong interactions. Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |

| Cracking or channeling of the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point. |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can arise from the starting materials and by-products of the synthesis. If synthesized via a Wittig reaction from a tetraoxygenated benzaldehyde, potential impurities could include unreacted aldehyde, the phosphine oxide by-product, and other related coumarin isomers if the starting materials are not regiochemically pure.

Q2: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an effective way to monitor the purification. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the desired compound from impurities. The spots can be visualized under UV light (254 nm and 366 nm). This compound will appear as a distinct spot, and its Rf value can be used to track its elution from a column.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A good starting point is to use silica gel (60-120 or 230-400 mesh) as the stationary phase. For the mobile phase, begin with a low polarity solvent system like 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude material.

Q4: Can I use preparative HPLC for the final purification step?

Yes, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective method for obtaining high-purity this compound, especially for removing closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile in water is a common choice for coumarin purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in hexane.

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed. Do not let the column run dry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding increasing amounts of ethyl acetate (e.g., progressing from 2% to 20% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption | Time Required |

| Recrystallization (Methanol) | 85 | 95-98 | 60-75 | Low | Short |

| Column Chromatography (Silica Gel, Hexane/EtOAc) | 70 | >99 | 50-70 | High | Long |

| Preparative HPLC (C18, ACN/H₂O) | 95 | >99.5 | 80-90 | Medium | Medium |

Mandatory Visualizations

Caption: General workflow for the purification of this compound.

Enhancing the yield of 5,6,7-Trimethoxycoumarin from natural product extraction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 5,6,7-Trimethoxycoumarin from natural product extraction.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been successfully isolated from several plant species, most notably Artemisia apiacea, Vernicia fordii, and Vernicia cordata.[1]

Q2: What are the general solubility properties of this compound?

A2: this compound is generally soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Its solubility in non-polar to moderately polar solvents makes these effective choices for extraction.

Q3: What are the common methods for extracting coumarins from plant materials?

A3: Common extraction techniques for coumarins include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of method can significantly impact extraction efficiency and yield.[2]

Q4: How can I purify the crude extract to isolate this compound?

A4: Column chromatography is a highly effective method for the purification of this compound from crude plant extracts.[3] Thin-layer chromatography (TLC) can be used to monitor the separation and identify fractions containing the target compound.

Q5: Are there any known biological activities of this compound that I should be aware of?

A5: While research is ongoing, various coumarin derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. Some coumarins are known to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[4][5][6][7][8]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield of this compound | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | Since this compound is found in the non-polar fraction of extracts, consider using less polar solvents like hexane or dichloromethane, or a mixture of solvents to optimize polarity. |

| Incomplete Extraction: The extraction time may be too short, or the temperature may be too low. | Increase the extraction time or employ methods like Soxhlet or ultrasound-assisted extraction to enhance efficiency. Gently increasing the temperature can also improve solubility and extraction kinetics, but be cautious of potential degradation. | |

| Degradation of the Compound: High temperatures during extraction or solvent evaporation can lead to the degradation of coumarins. | Use lower temperatures for extraction and solvent removal (e.g., rotary evaporator under reduced pressure). Avoid prolonged exposure to high heat. | |

| Presence of Impurities in the Final Product | Co-extraction of Other Compounds: The initial extraction may pull out a wide range of compounds with similar solubility. | Optimize the purification step. This may involve using a different solvent system for column chromatography or employing preparative TLC for finer separation. |

| Incomplete Separation during Chromatography: The chosen mobile phase for chromatography may not be providing adequate separation of this compound from other components. | Experiment with different solvent gradients in your column chromatography protocol. Use TLC to test various solvent systems to find the one that gives the best separation before scaling up to a column. | |

| Difficulty in Isolating the Compound | Crystallization Issues: The compound may not crystallize easily from the purified fraction. | Try different solvent systems for recrystallization. Slow evaporation of the solvent at a controlled temperature can promote crystal growth. Seeding with a small crystal of pure compound, if available, can also initiate crystallization. |

Data Presentation

Table 1: Comparison of Coumarin Mixture Recovery Using Different Extraction Solvents and Concentrations.

This table is adapted from a study on coumarin extraction from tamanu oil and serves as a reference for how solvent choice and concentration can impact recovery. While not specific to this compound, the principles of solvent polarity and its effect on the extraction of coumarin-type compounds are illustrated.

| Solvent | Concentration | Recovery of Coumarin Mixture (%) |

| Methanol | 90% | 96.03 ± 3.65 |

| Ethanol | 90% | 92.95 ± 2.66 |

| Ethanol | 96% | 92.65 ± 2.51 |

| Methanol | 80% | 80.88 ± 0.75 |

| Methanol | 100% | 73.55 ± 6.23 |

| Ethanol | 80% | 70.23 ± 1.38 |

| Methanol | 70% | 32.74 ± 5.12 |

| Ethanol | 70% | 30.60 ± 0.21 |

Data adapted from a study on coumarin mixture extraction.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Artemisia apiacea

This protocol is a generalized procedure based on common practices for coumarin extraction.

-

Preparation of Plant Material:

-

Air-dry the aerial parts of Artemisia apiacea at room temperature until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 100 g of the powdered plant material and place it in a Soxhlet apparatus.

-

Extract with 500 mL of hexane for 8 hours. Hexane is chosen due to the non-polar nature of this compound.

-

Alternatively, macerate 100 g of the powdered plant material in 500 mL of hexane with constant stirring for 48 hours at room temperature.

-

-

Concentration of Crude Extract:

-

After extraction, filter the hexane extract to remove plant debris.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Protocol 2: Purification by Column Chromatography

-

Preparation of the Column:

-

Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

-

-

Loading the Sample:

-

Dissolve the crude hexane extract in a minimal amount of hexane.

-

Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

-

Collect fractions of approximately 10-20 mL.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.

-

-

Isolation and Characterization:

-

Evaporate the solvent from the combined pure fractions to yield the isolated this compound.

-

Confirm the identity and purity of the compound using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualization

Diagram 1: General Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Potential Signaling Pathway Activated by Coumarins

Many coumarin derivatives have been shown to activate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. This diagram illustrates the general mechanism of Nrf2 activation.

Caption: The Nrf2 signaling pathway potentially activated by coumarin derivatives.

References

- 1. This compound | Plants | 55085-47-7 | Invivochem [invivochem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Constituents from the non-polar fraction of Artemisia apiacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arabjchem.org [arabjchem.org]

Addressing autofluorescence in microscopy with 5,6,7-Trimethoxycoumarin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their microscopy experiments. While direct application of 5,6,7-Trimethoxycoumarin for reducing autofluorescence is not yet established in scientific literature, we provide a comprehensive guide to general autofluorescence mitigation and a proposed experimental framework for evaluating novel compounds like this compound for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in my samples?

A1: Autofluorescence is the natural emission of light by biological structures when they absorb light, which can interfere with the detection of specific fluorescent signals from your probes. Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[1] Fixation methods, particularly those using aldehyde fixatives like formalin and glutaraldehyde, can also induce autofluorescence.[1]

Q2: How can I determine if the signal I'm seeing is autofluorescence?

A2: The best approach is to include an unstained control sample in your experiment.[1][2] This sample should undergo all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of any fluorescently labeled antibodies or dyes. If you observe fluorescence in this control, it is likely autofluorescence.[3]

Q3: What are the primary strategies to reduce autofluorescence?

A3: There are several strategies you can employ:

-

Choice of Fixative: Where possible, consider using organic solvents like chilled methanol or ethanol for fixation, as they tend to induce less autofluorescence than aldehyde-based fixatives.[1][4] If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.[1][4]

-

Chemical Quenching: Reagents like sodium borohydride can be used to reduce aldehyde-induced autofluorescence, though results can be variable.[3][4] Other compounds like Sudan Black B and Eriochrome Black T are effective against lipofuscin-related autofluorescence.[4]

-

Spectral Separation: Utilize fluorophores that emit light in the far-red or near-infrared spectrum.[4] Most common sources of autofluorescence emit in the blue and green regions of the spectrum, so shifting your detection to longer wavelengths can significantly improve your signal-to-noise ratio.[4]

-

Photobleaching: Intentionally exposing your sample to the excitation light before imaging can sometimes reduce autofluorescence. However, this should be done carefully to avoid damaging your specific signal.

Q4: Can this compound be used to reduce autofluorescence?

A4: Currently, there is no established scientific literature describing the use of this compound as an agent to reduce autofluorescence in microscopy. It is known for other biological activities, such as its antibacterial and gastroprotective effects.[5][6] However, its coumarin structure suggests it might possess fluorescent properties that could potentially be harnessed or modified for such applications, though this would require experimental validation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with autofluorescence during your microscopy experiments.

| Problem | Potential Cause | Suggested Solution |

| High background fluorescence in all channels, even in unstained samples. | Endogenous autofluorescence from the tissue or cells (e.g., collagen, lipofuscin).[1][4] | - Perfuse tissues with PBS before fixation to remove red blood cells, a source of heme-related autofluorescence.[1][4] - Treat samples with a quenching agent like Sudan Black B (for lipofuscin) or sodium borohydride (for aldehyde-induced fluorescence).[3][4] - Switch to fluorophores with emission spectra in the far-red or near-infrared range.[4] |

| Autofluorescence is particularly strong after fixation. | Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) are known to induce autofluorescence.[1][2] | - Reduce the concentration of the fixative and the duration of the fixation step.[4] - Consider using an alternative fixation method, such as fixation with ice-cold methanol or ethanol.[1] - After fixation, treat the sample with a reducing agent like sodium borohydride.[4] |

| Specific structures in my sample are autofluorescing (e.g., extracellular matrix). | These structures are likely rich in naturally fluorescent molecules like collagen and elastin.[1] | - Choose fluorophores that are spectrally distinct from the autofluorescence emission of these structures. - Use image analysis software to spectrally unmix the autofluorescence signal from your specific signal, if your microscopy system allows for it. |

| My red blood cells are fluorescing. | Heme groups within red blood cells can cause autofluorescence.[1] | - If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.[1] - For blood smears or samples where perfusion is not possible, specific lysis of red blood cells before staining can be effective.[1] |

Experimental Protocol: Evaluating a Novel Compound for Autofluorescence Reduction

The following is a proposed workflow for testing the potential of a compound like this compound to reduce autofluorescence.

Caption: Workflow for evaluating a novel compound's ability to reduce autofluorescence.

Detailed Methodologies for the Proposed Experiment:

-

Sample Preparation and Fixation:

-

Prepare your biological samples (e.g., paraffin-embedded tissue sections, cultured cells on coverslips).

-

Fix the samples using a method known to induce autofluorescence, for example, with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash the samples thoroughly with PBS.

-

-

Establish Baseline Autofluorescence:

-

Mount a subset of the fixed, unstained samples and acquire images using fluorescence microscopy. This will serve as your baseline measurement of autofluorescence.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[6][7]

-

Create a series of working dilutions in PBS. The optimal concentration will need to be determined empirically.

-

Incubate the fixed samples with the this compound solutions for varying amounts of time (e.g., 10, 30, 60 minutes) at room temperature.

-

Include control groups: one with no treatment (PBS only) and another treated with a known autofluorescence quenching agent (e.g., 0.1% Sudan Black B in 70% ethanol).

-

-

Washing and Mounting:

-

After treatment, wash the samples extensively with PBS to remove any unbound compound.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images from all samples using the same microscopy settings (e.g., laser power, exposure time, gain).

-

Quantify the mean fluorescence intensity of the images from the different treatment groups using image analysis software (e.g., ImageJ/Fiji).

-

-

(Optional) Compatibility with Immunofluorescence:

-

After the treatment step, proceed with your standard immunofluorescence protocol to determine if the this compound treatment adversely affects antibody binding and specific fluorescent signals.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of troubleshooting autofluorescence.

Caption: Decision tree for troubleshooting high background fluorescence in microscopy.

References

- 1. southernbiotech.com [southernbiotech.com]

- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]

- 5. This compound | CAS:55085-47-7 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | CAS:55085-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound | Plants | 55085-47-7 | Invivochem [invivochem.com]

Refinement of analytical methods for detecting 5,6,7-Trimethoxycoumarin metabolites

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the analytical detection of 5,6,7-Trimethoxycoumarin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound and its metabolites?

A1: The most suitable and widely used analytical techniques are liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for detecting the typically low concentrations of metabolites in complex biological matrices.[1][3] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but may lack the specificity and sensitivity of MS-based methods.[2] Gas chromatography-mass spectrometry (GC-MS) is generally less common for coumarin metabolite profiling unless derivatization is performed.[4]

Q2: What are the primary challenges when analyzing this compound metabolites in biological samples?

A2: Researchers face several key challenges:

-

Low Concentrations: Metabolites are often present at nanomolar concentrations in biological fluids like plasma or urine.[1][3]

-

Matrix Effects: Endogenous components in biological samples can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which affects accuracy.[3][5]

-

Metabolite Instability: Some metabolites can degrade during sample collection, storage, or preparation, leading to inaccurate quantification.[1]

-

Lack of Standards: Authentic analytical standards for specific metabolites may not be commercially available, complicating their identification and quantification.[3]

-

Complex Metabolism: Drugs can undergo multiple metabolic transformations, resulting in a wide variety of metabolites that need to be separated and identified.[1]

Q3: How does the metabolism of coumarins generally proceed, and what should I expect for this compound?

A3: Drug metabolism typically occurs in two phases.[6]

-

Phase I Reactions: These introduce or expose polar functional groups through processes like oxidation, reduction, or hydrolysis, often mediated by Cytochrome P450 (CYP) enzymes.[6][7] For coumarin, hydroxylation is a common Phase I pathway.[8] For this compound, demethylation (an oxidation reaction) of one or more methoxy groups to form hydroxylated metabolites is a probable pathway.

-

Phase II Reactions: These involve conjugating the modified compound with endogenous molecules like glucuronic acid or sulfate to make them more water-soluble and easier to excrete.[6][7] For example, 7-hydroxycoumarin is extensively conjugated with D-glucuronic acid and sulfate.[9]

Q4: What is the importance of metabolite profiling according to regulatory guidelines?

A4: Regulatory bodies like the FDA and EMA have Metabolites in Safety Testing (MIST) guidelines that emphasize the importance of identifying and characterizing drug metabolites.[3] This is critical to ensure the safety and efficacy of new drug candidates by understanding their biotransformation and potential for toxicity.[3][10]

Experimental Protocols

Protocol: LC-MS/MS Method for Quantification of this compound Metabolites in Human Plasma

This protocol provides a general framework. Optimization and validation are essential for each specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw frozen plasma samples at room temperature.

-

Centrifuge samples for 15 minutes at 14,000 rpm and 4°C to pellet any precipitates.[11]

-

To 500 µL of plasma supernatant, add an internal standard (e.g., a stable isotope-labeled version of the parent compound).

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.[12]

-

Elute the analytes with 1 mL of 60% methanol in water or another suitable organic solvent.[12]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Chromatographic Conditions (HPLC)

-

Column: C18 reversed-phase column (e.g., 3.0 mm × 100 mm, 1.8 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-15 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the parent drug and each expected metabolite (see Table 1 for examples).

Quantitative Data Summary

Table 1: Example Mass Spectrometry Data for this compound Analysis

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) for MRM | Collision Energy (V) |

| This compound | 237.08 | 222.05, 207.03, 193.05 | 20 |

| Putative Monodemethylated Metabolite | 223.06 | To be determined empirically | To be optimized |

| Putative Dideemethylated Metabolite | 209.05 | To be determined empirically | To be optimized |

| Note: Product ions and collision energies are instrument-dependent and require optimization. Data for the parent compound is derived from experimental LC-MS data.[14] |

Visualizations

Diagrams of Workflows and Pathways

Caption: General metabolic pathway for coumarin compounds.

Caption: Standard workflow for analyzing drug metabolites.

Caption: Troubleshooting flowchart for HPLC peak tailing.

Troubleshooting Guides

Table 2: Common HPLC & LC-MS/MS Troubleshooting

| Problem / Question | Possible Causes | Recommended Solutions |

| Why is my retention time drifting or inconsistent? | 1. Poor column temperature control.2. Incorrect mobile phase composition.3. Insufficient column equilibration time.4. System leaks.[15] | 1. Use a column oven for stable temperature.2. Prepare fresh mobile phase daily; degas properly.3. Ensure the column is equilibrated for at least 10-20 column volumes.4. Check all fittings for leaks, especially between the injector and detector. |

| What is causing the high baseline noise in my chromatogram? | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Leaks in the system.4. Failing detector lamp (for UV).[15] | 1. Purge the pump and degas the mobile phase.2. Flush the system and detector cell with a strong, miscible solvent (e.g., isopropanol).3. Tighten or replace worn fittings and pump seals.4. Replace the detector lamp if energy is low. |

| Why are my peaks broad or splitting? | 1. Column contamination or void at the inlet.2. Sample solvent is too strong or incompatible with the mobile phase.3. Column overloading (injecting too much sample).4. Extra-column volume (tubing is too long or wide).[15][16] | 1. Replace the guard column. If using an analytical column, try back-flushing. If the problem persists, replace the column.[16]2. Re-dissolve the sample in the initial mobile phase or a weaker solvent.3. Reduce the injection volume or dilute the sample.4. Use tubing with a smaller internal diameter and minimize its length. |

| I'm experiencing poor sensitivity or ion suppression in my MS signal. What should I do? | 1. Co-elution of matrix components that suppress ionization.2. Inefficient ionization source parameters.3. Sample degradation.4. Poor sample cleanup.[5] | 1. Modify the chromatographic gradient to better separate the analyte from interferences. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).3. Ensure proper sample handling and storage conditions.[1]4. Improve the sample preparation method (e.g., use SPE instead of protein precipitation) to remove more matrix components.[17] |

| My sample recovery is low after preparation. How can I improve it? | 1. Incorrect SPE sorbent or elution solvent.2. Inefficient liquid-liquid extraction (LLE) pH or solvent.3. Analyte adsorption to container surfaces. | 1. Test different SPE phases (e.g., mixed-mode, different chemistry) and optimize wash/elution solvent strength.2. Adjust the pH of the aqueous phase to ensure the analyte is in a neutral state for better extraction into an organic solvent.3. Use low-adsorption vials and pipette tips. |

References

- 1. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 3. ijrpr.com [ijrpr.com]

- 4. mdpi.com [mdpi.com]

- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug metabolism - Wikipedia [en.wikipedia.org]

- 7. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of coumarin and 7-ethoxycoumarin by rat, mouse, guinea pig, cynomolgus monkey and human precision-cut liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. currentseparations.com [currentseparations.com]

- 11. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. food.gov.uk [food.gov.uk]

- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C12H12O5 | CID 148724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. HPLC Troubleshooting Guide [scioninstruments.com]

- 16. lcms.cz [lcms.cz]

- 17. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of 5,6,7-Trimethoxycoumarin with Other Coumarin Derivatives in Oncology and Inflammation Research